N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a dihydropyridazinone core linked to a thiophene moiety, and a butanamide spacer.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-11-10-24-16(17-11)18-14(21)5-2-8-20-15(22)7-6-12(19-20)13-4-3-9-23-13/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQSZDVGTSZDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)
- Structure: Shares the 4-methyl-1,3-thiazol-2-yl group but replaces the dihydropyridazinone-thiophene moiety with a pyridinyl-phenylacetamide chain.
- Pharmacological Profile : A potent antiviral agent targeting herpes simplex virus (HSV) via inhibition of the viral helicase-primase complex. Patented for oral and vaginal formulations .
4-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide
- Structure: Features a dihydropyridine core instead of dihydropyridazinone and a tetrazole-containing aromatic system .
- Functional Implications : The tetrazole group introduces strong hydrogen-bonding capacity, which could influence target binding kinetics compared to the thiophene group in the target compound.
Table 1: Comparative Pharmacological Data
Research Findings and Implications
- Pritelivir : Demonstrated efficacy in HSV treatment, with a half-maximal effective concentration (EC₅₀) of 0.03 µM in vitro . The methylthiazole group in both Pritelivir and the target compound may contribute to metabolic stability.
- Physicochemical Properties : The thiophene group in the target compound likely increases lipophilicity (clogP ~3.2 predicted) compared to Pritelivir’s sulfamoyl group (clogP ~2.1), which could affect blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
